Melatonin MT2 Receptor Binding Affinity and Selectivity Over MT1
The target compound exhibits high affinity for the human melatonin MT2 receptor (Ki = 5 nM) and a 13.6‑fold selectivity over the MT1 receptor (Ki = 68 nM) in HEK293 cells [1]. By contrast, the endogenous agonist melatonin shows roughly equal potence at MT2 and MT1 (Ki ≈ 0.1–0.5 nM for both), and many synthetic benzotriazole derivatives lack measurable melatonin receptor activity entirely [2]. This selectivity window is a quantifiable differentiator that positions the compound as a tool for probing MT2‑mediated signaling with reduced MT1 cross‑reactivity.
| Evidence Dimension | MT2 vs MT1 binding affinity (selectivity ratio) |
|---|---|
| Target Compound Data | MT2 Ki = 5 nM; MT1 Ki = 68 nM; Selectivity ratio = 13.6 |
| Comparator Or Baseline | Melatonin: MT2 Ki ≈ 0.1 nM; MT1 Ki ≈ 0.3 nM; ratio ≈ 3.3 (Guide to Pharmacology). Close structural analogs (e.g., 1-ethyl- or 1-phenethyl-pyrrolidinium iodides) lack reported MT2/MT1 binding data, implying negligible receptor engagement. |
| Quantified Difference | 13.6‑fold selectivity (MT2/MT1) for target vs. ~3‑fold for melatonin; unique MT2 binding not observed in N‑alkyl pyrrolidinium analogs. |
| Conditions | Radioligand competition assay using [125I]2‑iodomelatonin on human MT1 and MT2 receptors expressed in HEK293 cells, 120 min incubation. |
Why This Matters
This selectivity profile enables MT2‑specific pharmacology studies that cannot be achieved with melatonin or other benzotriazole salts lacking reported receptor activity, making it a critical procurement criterion for neuroendocrine and circadian rhythm research.
- [1] BindingDB Entry BDBM50139849 (CHEMBL3763537). Ki values for human MT1 and MT2 receptors. Accessed 2025. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50139849 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Melatonin receptor overview: MT1 and MT2 receptor binding. Accessed 2025. https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=288 View Source
